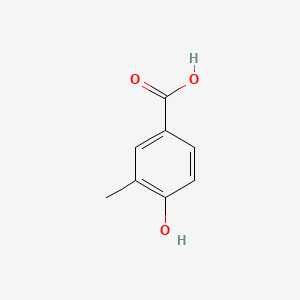

4-ヒドロキシ-3-メチル安息香酸

概要

説明

4-ヒドロキシ-3-メチル安息香酸: は、分子式 C8H8O3 、分子量 152.15 g/mol の有機化合物です 4-ヒドロキシ-m-トルイル酸 とも呼ばれます。この化合物は、ベンゼン環に4位にヒドロキシル基、3位にメチル基が置換された構造を持っています。白色から淡黄色の固体で、有機溶媒に可溶です。

2. 製法

合成経路と反応条件: 4-ヒドロキシ-3-メチル安息香酸は、さまざまな方法で合成することができます。 一般的な方法の一つに、2,4-キシレノール を過マンガン酸カリウム やクロム酸 などの酸化剤を用いて酸化する方法があります 。この反応は通常、酸性条件下で行われ、収率を高めるために温度と反応時間を注意深く制御する必要があります。

工業的製法: 工業的には、4-ヒドロキシ-3-メチル安息香酸は、3-メチルフェノール (m-クレゾール) をコバルト やマンガン 塩などの触媒を用いて触媒酸化することにより製造される場合があります。 このプロセスは、多くの場合、連続式反応器で行われ、効率的な変換と最終生成物の高純度が保証されます .

科学的研究の応用

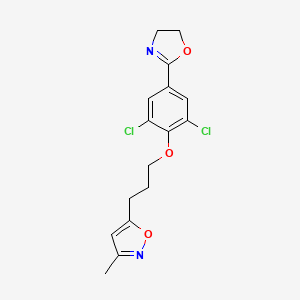

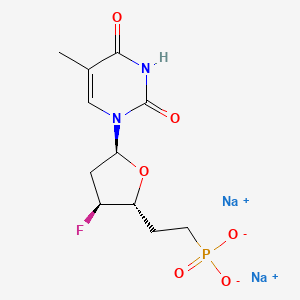

化学: 4-ヒドロキシ-3-メチル安息香酸は、有機合成における構成ブロックとして使用されます。 医薬品や農薬など、より複雑な分子の合成の前駆体として役立ちます .

生物学: 生物学研究では、この化合物は、その潜在的な抗酸化作用について研究されています。 健康な個体の尿サンプルで通常の有機酸として検出されており、ヒトの代謝における役割を示唆しています .

医学: 4-ヒドロキシ-3-メチル安息香酸の潜在的な治療用途、特に抗酸化作用と抗炎症作用を持つ新薬の開発における可能性を探る研究が進められています .

産業: 工業分野では、4-ヒドロキシ-3-メチル安息香酸は、染料、ポリマー、その他の特殊化学品の製造に使用されます。 さまざまな化学変換を起こすことができるため、化学製造における貴重な中間体となります .

作用機序

4-ヒドロキシ-3-メチル安息香酸の作用機序は、主にその抗酸化作用に関連しています。この化合物は、フリーラジカルを捕捉し、生物系における酸化ストレスを軽減できます。 ベンゼン環のヒドロキシル基は、活性酸素種を中和するために水素原子を供与することで、その抗酸化作用に重要な役割を果たします .

生化学分析

Biochemical Properties

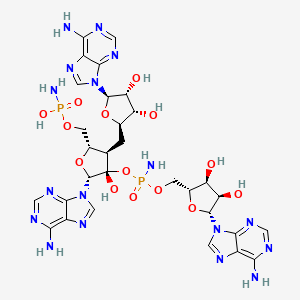

4-Hydroxy-3-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with enzymes involved in the metabolism of aromatic compounds, such as hydroxylases and dehydrogenases. These interactions often involve the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be further processed by the cell .

Cellular Effects

The effects of 4-Hydroxy-3-methylbenzoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic pathways. Additionally, 4-Hydroxy-3-methylbenzoic acid can affect cellular metabolism by altering the flux of metabolites through various biochemical pathways .

Molecular Mechanism

At the molecular level, 4-Hydroxy-3-methylbenzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, 4-Hydroxy-3-methylbenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-3-methylbenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Hydroxy-3-methylbenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to 4-Hydroxy-3-methylbenzoic acid has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-3-methylbenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function. These threshold effects highlight the importance of dosage in determining the biological activity of 4-Hydroxy-3-methylbenzoic acid .

Metabolic Pathways

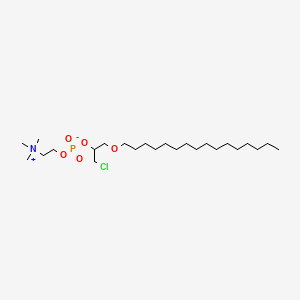

4-Hydroxy-3-methylbenzoic acid is involved in several metabolic pathways, including the degradation of aromatic compounds. It interacts with enzymes such as hydroxylases and dehydrogenases, which catalyze the conversion of 4-Hydroxy-3-methylbenzoic acid into more polar metabolites. These metabolites can then enter various biochemical pathways, contributing to the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, 4-Hydroxy-3-methylbenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. For example, 4-Hydroxy-3-methylbenzoic acid may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of 4-Hydroxy-3-methylbenzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 4-Hydroxy-3-methylbenzoic acid may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methylbenzoic acid can be synthesized through various methods. One common method involves the oxidation of 2,4-xylenol using an oxidizing agent such as potassium permanganate or chromic acid . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of 4-Hydroxy-3-methylbenzoic acid may involve the catalytic oxidation of 3-methylphenol (m-cresol) using catalysts such as cobalt or manganese salts. This process is often carried out in a continuous flow reactor to ensure efficient conversion and high purity of the final product .

化学反応の分析

反応の種類: 4-ヒドロキシ-3-メチル安息香酸は、以下のようなさまざまな化学反応を起こします。

酸化: さらに酸化されて4-ヒドロキシ-3-メチルベンズアルデヒド または4-ヒドロキシ-3-メチル安息香酸 を生成できます.

還元: 還元反応により、に変換されます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、クロム酸。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロアルカン、酸ハロゲン化物。

主要な生成物:

- 4-ヒドロキシ-3-メチルベンズアルデヒド

- 4-ヒドロキシ-3-メチルベンジルアルコール

- 使用した試薬に応じて、さまざまな置換誘導体 .

類似化合物との比較

類似化合物:

- 4-ヒドロキシ安息香酸

- 3-ヒドロキシ-4-メチル安息香酸

- 4-ヒドロキシ-3-メトキシ安息香酸

比較: 4-ヒドロキシ-3-メチル安息香酸は、ベンゼン環にヒドロキシル基とメチル基の両方が存在することによって独特です。 この組み合わせにより、メチル基を持たない4-ヒドロキシ安息香酸と比べて、置換反応における反応性が増加するなど、独特の化学的性質が生まれます 。 メチル基は、化合物の溶解度や融点にも影響を与え、特定の工業用途に適しています .

特性

IUPAC Name |

4-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFHNKUKQYVHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198148 | |

| Record name | 4-Hydroxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.6 mg/mL at 100 °C | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-76-3 | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE7E9FED4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-hydroxy-3-methylbenzoic acid in the bacterial metabolism of 2,4-xylenol?

A: 4-Hydroxy-3-methylbenzoic acid is a key intermediate in the bacterial degradation pathway of 2,4-xylenol. Research indicates that the metabolism of 2,4-xylenol begins with the oxidation of the methyl group para to the hydroxyl group, yielding 4-hydroxy-3-methylbenzoic acid. [] This compound is then further metabolized through a series of enzymatic reactions, eventually leading to the formation of β-oxoadipic acid. []

Q2: Which enzymes are involved in the formation and further metabolism of 4-hydroxy-3-methylbenzoic acid during 2,4-xylenol degradation?

A: While the specific enzymes responsible for the initial oxidation of 2,4-xylenol to 4-hydroxy-3-methylbenzoic acid haven't been fully characterized, research suggests the involvement of oxygenase enzymes. [] Further metabolism of 4-hydroxy-3-methylbenzoic acid involves its oxidation to 4-hydroxyisophthalic acid, a reaction requiring NADH as a cofactor. [] Subsequently, 4-hydroxyisophthalic acid is converted to β-oxoadipic acid via a pathway that may involve protocatechuic acid as an intermediate and utilize both NADH and NADPH as cofactors. []

Q3: Can 4-hydroxy-3-methylbenzoic acid be formed from compounds other than 2,4-xylenol?

A: Yes, research demonstrates that 4-hydroxy-3-methylbenzoic acid can also be formed during the anaerobic degradation of o-cresol by a specific bacterial consortium. [] In this pathway, o-cresol undergoes carboxylation at the para position relative to the hydroxyl group, leading to the transient formation of 4-hydroxy-3-methylbenzoic acid. [] This compound is then further dehydroxylated to form 3-methylbenzoic acid. []

Q4: What spectroscopic data is available for 4-hydroxy-3-methylbenzoic acid?

A: Vibrational spectroscopic data for 4-hydroxy-3-methylbenzoic acid has been obtained using FT-Raman and FTIR spectroscopy. [] These studies provided detailed information about the molecule's vibrational modes, which were further analyzed using DFT calculations to assign the observed spectral bands. [] This data can be valuable for identifying and characterizing 4-hydroxy-3-methylbenzoic acid in various samples.

Q5: Have there been any computational studies on 4-hydroxy-3-methylbenzoic acid?

A: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic properties and vibrational modes of 4-hydroxy-3-methylbenzoic acid. [] These studies have provided insights into the molecule's HOMO-LUMO interactions, which are relevant for understanding its potential biological activity. [] Additionally, Mulliken charge analysis and molecular electrostatic potential (MEP) studies have been conducted to further characterize the electronic structure and properties of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1219493.png)

![3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B1219507.png)